molecular formula C15H17N3O2S B11018919 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11018919
M. Wt: 303.4 g/mol
InChI Key: HTDGPPGUNZOTCJ-UHFFFAOYSA-N
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Description

“N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclobutyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through acylation reactions using 4-methoxybenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic methoxy group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry or as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

The cyclobutyl group in “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” may impart unique steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-20-12-7-5-10(6-8-12)9-13(19)16-15-18-17-14(21-15)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,18,19)

InChI Key

HTDGPPGUNZOTCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3CCC3

Origin of Product

United States

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